molecular formula C21H12O6 B607128 Diptoindonesin G CAS No. 1190948-58-3

Diptoindonesin G

Cat. No. B607128
M. Wt: 360.321
InChI Key: BYHAUTWYDTUGRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diptoindonesin G is an ERß stabilizer, significantly increasing ERß protein stability while decreasing ERα protein levels, regulating ERα and ERß stability through targeting CHIP E3 ubiquitin ligase.

Scientific Research Applications

Synthesis and Estrogen Receptor Modulation

Diptoindonesin G has been synthesized through a versatile strategy, which led to the discovery of its selective modulatory effects on estrogen receptors. The synthesis involves regioselective dehydrative cyclization of arylacetals and other steps, revealing critical phenolic hydroxyl groups in its structure. This synthesis method has provided insights into the interaction of diptoindonesin G with estrogen receptor isoforms, demonstrating its potential in targeted therapies (Liu et al., 2016).

Anticancer Properties

Diptoindonesin G has shown notable anticancer properties, particularly in the context of acute myeloid leukemia (AML). Studies indicate that it induces G2/M phase arrest and cell differentiation in AML cell lines and primary AML cells. The mechanism involves ERK-mediated nuclear translocation of phosphorylated STAT1 (Ser727), highlighting its therapeutic potential in AML treatment, especially non-acute promyelocytic leukemia therapy (Gao et al., 2017).

Breast Cancer Therapy

Research has identified diptoindonesin G as a dual-functional compound that can reciprocally regulate ERα and ERβ stability and activity in breast cancer. It increases ERβ protein stability while decreasing ERα protein levels, thus enhancing the anti-proliferative effects of ERβ. These findings open the possibility for ERβ-targeted therapies in breast cancer treatment (Zhao et al., 2015).

Differentiation-Inducing Activity in Basal-Like Breast Cancer

Diptoindonesin G has demonstrated robust differentiation-inducing activity in basal-like breast cancer cell lines and animal models. It causes a shift in the transcriptome from basal to luminal gene expression signatures, sensitizing basal-like breast tumors to tamoxifen therapy. This suggests a new therapeutic approach for treating basal-like breast cancer by inducing a phenotype switch (Fan et al., 2020).

Synthetic Strategies

Several synthetic approaches to diptoindonesin G have been developed, providing access to this compound for further biological studies. These methods include domino cyclodehydration, intramolecular Friedel-Crafts acylation, and regioselective demethylation, enabling efficient synthesis and exploration of its analogues (Kim et al., 2010).

properties

CAS RN

1190948-58-3

Product Name

Diptoindonesin G

Molecular Formula

C21H12O6

Molecular Weight

360.321

IUPAC Name

4,7,9-Trihydroxy-1-(4-hydroxyphenyl)-6Hanthra[1,9-bc]furan-6-one

InChI

InChI=1S/C21H12O6/c22-10-3-1-9(2-4-10)21-19-13-5-11(23)7-15(25)17(13)20(26)14-6-12(24)8-16(27-21)18(14)19/h1-8,22-25H

InChI Key

BYHAUTWYDTUGRC-UHFFFAOYSA-N

SMILES

O=C1C2=C3C(OC(C4=CC=C(O)C=C4)=C3C5=C1C(O)=CC(O)=C5)=CC(O)=C2

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Diptoindonesin G

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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